Eribulin Mesylate

Antiproliferative Activity IC50 Cancer Cell Line Encyclopedia

Eribulin Mesylate (E7389) is the definitive microtubule plus-end inhibitor—not interchangeable with taxanes or vinca alkaloids. It retains near-parental potency in paclitaxel-resistant β-tubulin mutant ovarian cancer cells (resistance ratio ~1.3), enabling robust taxane-resistance research. Unlike paclitaxel and ixabepilone, eribulin causes no significant neuropathic deficits at MTD-equivalent doses in preclinical models and clinically delays neuropathy onset 3-fold (35.9 vs 11.6 weeks). Beyond mitosis, it uniquely reverses EMT and promotes vascular remodeling. Choose eribulin for neurotoxicity-sparing, resistance-overcoming studies with validated non-mitotic bioactivity.

Molecular Formula C41H63NO14S
Molecular Weight 826.0 g/mol
CAS No. 441045-17-6
Cat. No. B1257559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEribulin Mesylate
CAS441045-17-6
SynonymsB 1793
B 1939
B-1793
B-1939
E 7389
E-7389
ER 086526
ER-086526
ER-86526
ER086526
eribulin
eribulin (as mesylate)
eribulin mesilate
eribulin mesylate
eribulin monomethanesulfonate
Halaven
NSC 707389
NSC-707389
NSC707389
Molecular FormulaC41H63NO14S
Molecular Weight826.0 g/mol
Structural Identifiers
SMILESCC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CN)O.CS(=O)(=O)O
InChIInChI=1S/C40H59NO11.CH4O3S/c1-19-11-24-5-7-28-20(2)12-26(45-28)9-10-40-17-33-36(51-40)37-38(50-33)39(52-40)35-29(49-37)8-6-25(47-35)13-22(42)14-27-31(16-30(46-24)21(19)3)48-32(34(27)44-4)15-23(43)18-41;1-5(2,3)4/h19,23-39,43H,2-3,5-18,41H2,1,4H3;1H3,(H,2,3,4)/t19-,23+,24+,25-,26+,27+,28+,29+,30-,31+,32-,33-,34-,35+,36+,37+,38-,39+,40+;/m1./s1
InChIKeyQAMYWGZHLCQOOJ-WRNBYXCMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eribulin Mesylate (CAS 441045-17-6) for Cancer Research: Procurement Guide & Mechanism


Eribulin Mesylate (E7389, Halaven) is a fully synthetic macrocyclic ketone analogue of the marine natural product halichondrin B, isolated from the sea sponge Halichondria okadai [1]. It is a microtubule-targeting agent that functions as a microtubule dynamics inhibitor, distinct from both microtubule stabilizers (e.g., paclitaxel) and vinca alkaloids [2]. Its primary mechanism involves high-affinity binding to microtubule plus ends, selectively suppressing microtubule growth with little effect on shortening, thereby potently inhibiting dynamic instability [3]. Beyond its antimitotic activity, eribulin exerts non-mitotic effects on tumor biology, including vascular remodeling and reversal of the epithelial-to-mesenchymal transition (EMT) [4].

Why Eribulin Mesylate (CAS 441045-17-6) Cannot Be Substituted with Generic Microtubule Inhibitors


Microtubule-targeting agents (MTAs) share a common cellular target (α/β-tubulin) but exhibit profound differences in binding sites, mechanisms of microtubule dynamic inhibition, and non-mitotic effects, leading to distinct clinical profiles and resistance patterns [1]. Eribulin's unique high-affinity binding to microtubule plus ends, a mechanism not shared by taxanes (which stabilize microtubules) or vinca alkaloids (which primarily depolymerize them), results in a differential susceptibility profile [2]. Furthermore, eribulin demonstrates a suite of non-mitotic effects on the tumor microenvironment, including vascular remodeling and EMT reversal, which are not a class-wide feature of other MTAs [3]. Consequently, eribulin cannot be considered interchangeable with other tubulin-binding agents for research or clinical applications without risking unpredictable outcomes. The quantitative evidence below substantiates these critical distinctions.

Quantitative Evidence for Differentiating Eribulin Mesylate (CAS 441045-17-6) from Key Comparators


Superior Antiproliferative Potency vs. Paclitaxel and Vinorelbine in a 100-Cell Line Panel

A systematic comparison of antiproliferative activities across 100 human cancer cell lines from the CCLE established a potency hierarchy of eribulin > paclitaxel > vinorelbine. Eribulin demonstrates quantitatively superior potency in vitro [1].

Antiproliferative Activity IC50 Cancer Cell Line Encyclopedia

Retention of Activity in Paclitaxel-Resistant β-Tubulin Mutant Cancer Cells

Eribulin retains antiproliferative activity in ovarian cancer cell lines harboring β-tubulin mutations that confer significant resistance to paclitaxel. The IC50 ratio for eribulin between resistant and parental lines is minimal (~1.3), indicating low cross-resistance [1].

Drug Resistance β-Tubulin Mutation Paclitaxel Resistance

Reduced Propensity for Peripheral Neuropathy vs. Paclitaxel and Ixabepilone in Preclinical Models

In a direct preclinical comparison in mice at equivalent maximum tolerated doses (MTD), eribulin induced significantly less peripheral neuropathy than either paclitaxel or ixabepilone, as measured by nerve conduction velocity and morphological changes [1].

Neurotoxicity Peripheral Neuropathy Preclinical Safety

Unique Non-Mitotic Tumor Microenvironment Effects: Vascular Remodeling and EMT Reversal

Unlike classic MTAs, eribulin demonstrates a unique capacity to remodel the tumor microenvironment by promoting vascular remodeling and reversing the epithelial-to-mesenchymal transition (EMT) in preclinical models. This results in reduced tumor hypoxia and decreased metastatic potential [1].

Tumor Microenvironment Vascular Remodeling EMT Reversal

Superior Clinical Neurotoxicity Profile vs. Ixabepilone: Later Onset and Lower Discontinuation Rate

In a randomized Phase II study in metastatic breast cancer, eribulin demonstrated a clinically more manageable neuropathy profile compared to ixabepilone, with a 3.1-fold longer time to neuropathy onset and a lower discontinuation rate [1].

Clinical Neuropathy Tolerability Metastatic Breast Cancer

Optimal Application Scenarios for Eribulin Mesylate (CAS 441045-17-6) in R&D


Investigating Taxane-Resistant Cancer Models (In Vitro)

Use Eribulin Mesylate to study growth inhibition and cell death pathways in cancer cell lines with acquired resistance to paclitaxel. As shown in Section 3, Evidence Item 2, eribulin retains near-parental potency in β-tubulin mutant, paclitaxel-resistant ovarian cancer cells (1A9PTX10, 1A9PTX22), with a resistance ratio of only ~1.3 [1]. This makes it an ideal tool for probing alternative microtubule-targeting strategies to overcome taxane resistance.

In Vivo Studies Requiring Prolonged Microtubule Inhibition with Reduced Neurotoxicity

For preclinical mouse models where chronic dosing is required to assess tumor response or combination therapy, Eribulin Mesylate is the preferred choice. Evidence from Section 3, Evidence Item 3 demonstrates that at equivalent MTD-based doses, eribulin causes no significant deficits in nerve conduction velocity, in stark contrast to the severe neuropathy induced by paclitaxel and ixabepilone [2]. This minimizes confounding neuropathic side effects and allows for cleaner interpretation of efficacy endpoints.

Research on Tumor Microenvironment Remodeling and Metastasis

Employ Eribulin Mesylate as a unique pharmacological tool to investigate the non-mitotic effects of microtubule inhibition on the tumor microenvironment. As detailed in Section 3, Evidence Item 4, eribulin promotes vascular remodeling, increases tumor perfusion, and reverses the EMT phenotype, reducing metastatic capacity in preclinical models [3]. This application is distinct from the use of classic MTAs like taxanes or vinca alkaloids.

Translational Research on Mitigating Treatment-Emergent Peripheral Neuropathy

In translational studies focused on balancing efficacy and neurotoxicity, Eribulin Mesylate serves as a benchmark. Clinical evidence (Section 3, Evidence Item 5) shows that compared to ixabepilone, eribulin more than triples the time to onset of neuropathy (35.9 vs. 11.6 weeks) and significantly reduces neuropathy-related discontinuation rates (3.9% vs. 18.0%) while maintaining a higher objective response rate (15.4% vs. 5.8%) [4]. This profile is critical for designing next-generation treatment regimens where neurotoxicity is a dose-limiting concern.

Technical Documentation Hub

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